molecular formula K2C4H4O6<br>C4H4K2O6 B213215 Dipotassium;2,3-dihydroxybutanedioate CAS No. 921-53-9

Dipotassium;2,3-dihydroxybutanedioate

Cat. No. B213215
CAS RN: 921-53-9
M. Wt: 226.27 g/mol
InChI Key: AVTYONGGKAJVTE-UHFFFAOYSA-L
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Description

Dipotassium;2,3-dihydroxybutanedioate, also known as Dipotassium DL-Tartrate, is a mixture of equal amounts of dipotassium L-tartrate and dipotassium D-tartrate . It occurs as colorless to white crystals, powder, or granules .


Synthesis Analysis

Potassium tartrate is produced by the reaction of tartaric acid with potassium sodium tartrate (Rochelle Salt), and potassium sulfate . The process involves filtration, purification, precipitation, and drying .


Molecular Structure Analysis

The molecular formula of Dipotassium;2,3-dihydroxybutanedioate is C4H4K2O6 . The molecular weight is 226.27 .


Physical And Chemical Properties Analysis

Dipotassium;2,3-dihydroxybutanedioate has a molecular weight of 226.27 . It occurs as colorless to white crystals, powder, or granules . It is the potassium salt of tartaric acid .

Safety and Hazards

Users are advised to avoid dust formation and breathing mist, gas, or vapors of Dipotassium;2,3-dihydroxybutanedioate. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

dipotassium;2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTYONGGKAJVTE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4K2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium;2,3-dihydroxybutanedioate

CAS RN

921-53-9
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipotassium tartrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A potassium tartrate buffer was prepared by mixing KOH with tartaric acid at a K:tartaric acid mole ratio of 2:1 and diluting the resulting compound with enough water to yield a buffer solution with a pH of 2.9. 73 g of the buffer was then added to a reconstituted (30% by weight) dried zirconyl chloride five-sixths basic aluminum chloride solution prepared at a mole ratio of Al:Zr of 4:1. This buffered solution was re-dried as in Example I, and analyzed: 12.9% Al, 11.2% Zr, 7.9% K, and 14.6% tartaric acid. The re-dried product was reconstituted to 20% by weight in water and exhibited a pH of 3.8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 2
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 3
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 4
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 5
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 6
Dipotassium;2,3-dihydroxybutanedioate

Q & A

ANone: Potassium tartarate, also known as dipotassium 2,3-dihydroxybutanedioate, has the molecular formula C4H4K2O6 and a molecular weight of 226.27 g/mol.

A: Potassium tartarate acts as a complexing agent in electroless copper plating baths, helping to control the reduction rate of cupric ions and improve bath stability. [] This is crucial for applications like printed circuit board manufacturing where uniform copper deposition is essential. []

A: Increasing the temperature during the anodization of zircaloy-2 in a 0.1 M potassium tartarate solution leads to a decrease in the rate of anodic film formation, current efficiency, differential field of formation, and ionic current density. [] Additionally, the induction period for film formation increases with rising temperature. []

A: While not directly mentioned in the provided research, potassium tartarate is listed as an ingredient in a krill snack formulation. [] Its role likely relates to its ability to influence texture, flavor, or preservation due to its applications in food processing.

A: Yes, a study demonstrated the use of potassium tartarate in conjunction with sodium potassium tartarate and 1,10-phenanthroline as masking agents to achieve lead specificity in a urease-based biosensor for detecting Pb(II) ions in milk. [] This highlights its potential in analytical chemistry applications.

A: Yes, a cyanide-free alkaline bath utilizing sodium potassium tartarate (SPT) and triethanolamine (TEA) has been successfully developed for copper electroplating. [] This formulation offers a more environmentally friendly alternative to traditional cyanide-based baths. []

A: Potassium tartarate, along with other salts like potassium citrate and potassium oxalate, has been used to study the liquid-liquid equilibrium of aqueous two-phase systems containing PPG400 (poly(propylene glycol)) and water. [] These studies help understand the partitioning behavior of different components in these systems, which has implications in separation and extraction processes. []

A: ** Research shows that soaking Rhizoctonia solani sclerotia in potassium tartarate significantly reduced colony diameter and completely inhibited sclerotia formation. [] This suggests potential antifungal properties of potassium tartarate. []

A: A formulation containing sansevieria roxburghiana extract, zinc ions, and sodium potassium tartarate has demonstrated significant corrosion inhibition efficiency (97%) for carbon steel in a chloride environment. [] This suggests potential applications in corrosion protection strategies. []

A: Yes, narcotine reacts with potassium iodate and antimony potassium tartarate to produce a distinctive color, allowing for its spectrophotometric determination. [] This method offers specificity and sensitivity in quantifying narcotine. []

A: Yes, sodium potassium tartarate has been successfully employed as a salt in three-phase partitioning (TPP) for isolating peroxidase from watermelon rinds, leading to a high enzyme activity recovery. []

A: While not directly addressed in the provided research, the title of one paper suggests the potential influence of potassium tartarate on ethanol production using Saccharomyces cerevisiae. [] Further investigation is needed to understand its specific role.

A: Research explored the use of dipotassium 2,3-dihydroxybutanedioate, along with other salts of 2,3-dihydroxybutanedioate, in aqueous two-phase systems with ethanol and propanol isomers. [] This study aimed to understand and model the phase separation behavior of these systems, which has implications in separation science. []

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